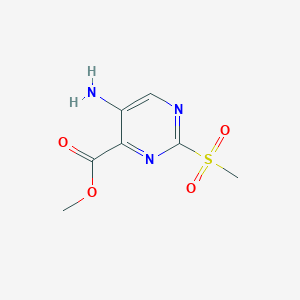![molecular formula C5H8N6O2 B13075840 [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea typically involves the reaction of 3-amino-1H-1,2,4-triazole with acetic anhydride, followed by the addition of urea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 3-amino-1H-1,2,4-triazole + acetic anhydride → 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate
Step 2: 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate + urea → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The triazole ring and acetylurea moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Amino-1H-1,2,4-triazole: A precursor in the synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea.
1,2,4-Triazole: A parent compound with various derivatives having different biological activities.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its combination of the triazole ring and acetylurea moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8N6O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
Clé InChI |
BYDQQEIINXMQQG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1CC(=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


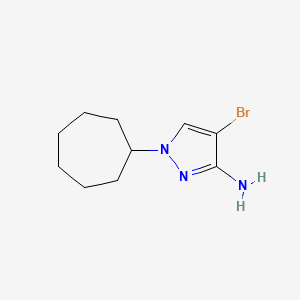
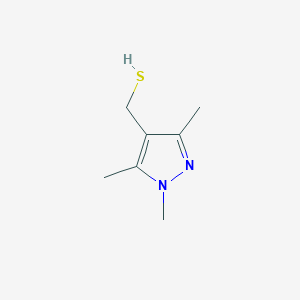
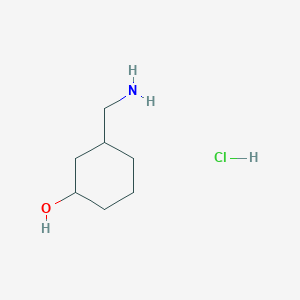


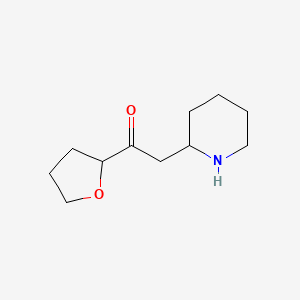
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
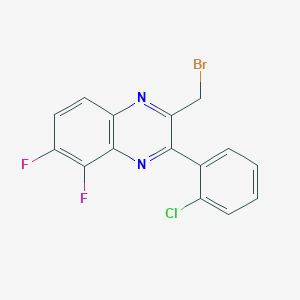
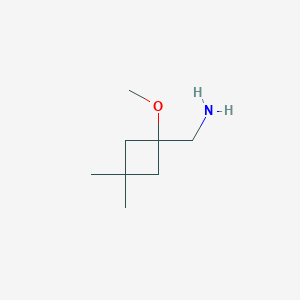
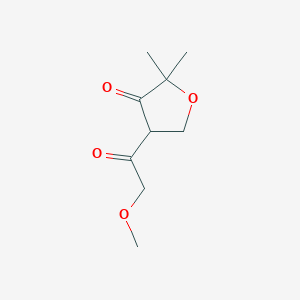
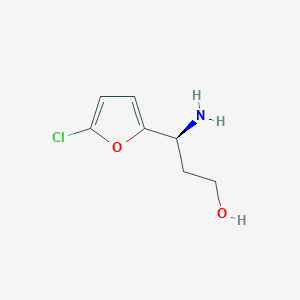
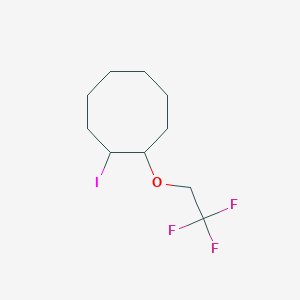
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
